

In-Depth Technical Guide to the Discovery and Synthesis of Tegileridine

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Compound of Interest

Compound Name: Tegileridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegileridine, also known as SHR8554, is a novel, potent, and intravenously administered analgesic agent developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd.[1] It was first approved in China in January 2024 for the management of moderate to severe postoperative pain following abdominal surgery.[2][3][4][5] **Tegileridine** represents a significant advancement in pain management through its unique mechanism of action as a biased agonist of the μ -opioid receptor (MOR).[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of **Tegileridine**, with a focus on the core data and methodologies relevant to researchers and drug development professionals.

Discovery and Rationale: Biased Agonism at the μ -Opioid Receptor

Traditional opioid analgesics, such as morphine and fentanyl, exert their effects by activating the μ -opioid receptor, a G-protein coupled receptor (GPCR).[6] This activation triggers two primary signaling pathways: the G-protein pathway, which is associated with analgesia, and the β -arrestin-2 pathway, which is linked to many of the undesirable side effects of opioids, including respiratory depression, constipation, and the development of tolerance.[2][3][4]

The discovery of **Tegileridine** was driven by the principle of "biased agonism" or "functional selectivity," which aims to develop ligands that preferentially activate one signaling pathway over another.[3][6] **Tegileridine** was designed to be a biased agonist that selectively activates the G-protein-coupled pathway while only weakly engaging the β -arrestin-2 pathway.[1][2][3][4] This biased signaling profile is intended to provide potent analgesia with a reduced burden of opioid-related adverse events.[2][7] Preclinical and clinical studies have suggested that **Tegileridine** possesses an analgesic potency approximately nine times that of morphine, with a favorable safety profile.[2][8]

Chemical Synthesis of Tegileridine

The chemical synthesis of **Tegileridine** is detailed in patent WO2017063509A1, filed by Jiangsu Hengrui Medicine Co., Ltd. The synthesis is a multi-step process involving the preparation of key intermediates. While the full, step-by-step experimental protocol from the patent is extensive, a general overview of the synthetic strategy is provided below. The IUPAC name for **Tegileridine** is ((3-methoxythiophen-2-yl)methyl)((2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl))amine.[2]

Please refer to the aforementioned patent for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.

In Vitro Pharmacology

The pharmacological activity of **Tegileridine** has been characterized through a series of in vitro assays to determine its potency and efficacy at the μ -opioid receptor and its bias towards the G-protein signaling pathway.

Quantitative Data

Assay	Parameter	Tegileridine (SHR8554)	Morphine (Comparator)	Reference
μ-Opioid Receptor Binding	K _i (nM)	Data not available	Data not available	
G-Protein Activation ([³⁵ S]GTPγS Binding)	EC ₅₀ (nM)	Data not available	Data not available	
E _{max} (%)	Data not available	Data not available		
β-Arrestin 2 Recruitment	EC ₅₀ (nM)	Data not available	Data not available	
E _{max} (%)	Data not available	Data not available		
Bias Factor	(Calculated)	Data not available	Data not available	

Note: Specific quantitative data (K_i, EC₅₀, E_{max}, and Bias Factor) for **Tegileridine** from publicly available, peer-reviewed sources are limited. The table structure is provided for when such data becomes available.

Experimental Protocols

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins upon agonist binding to the μ-opioid receptor. A common method is the [³⁵S]GTPγS binding assay.

- **Membrane Preparation:** Cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-K1 cells) are prepared.
- **Assay Buffer:** The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

- **Reaction Mixture:** Membranes are incubated with varying concentrations of **Tegileridine** or a reference agonist (e.g., DAMGO) in the presence of [35 S]GTPyS.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- **Termination and Filtration:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35 S]GTPyS.
- **Scintillation Counting:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the EC₅₀ and E_{max} values.

β-Arrestin 2 Recruitment Assay

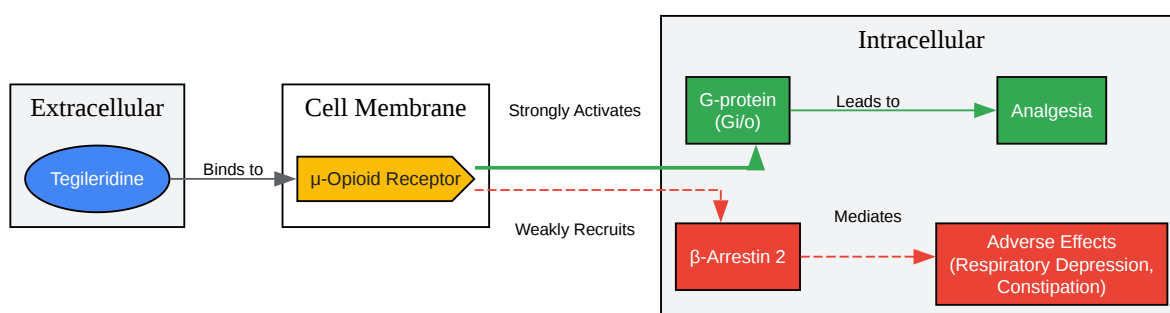
This assay quantifies the recruitment of β-arrestin 2 to the activated μ-opioid receptor. A widely used method is the PathHunter® β-arrestin recruitment assay.

- **Cell Line:** A cell line co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
- **Cell Plating:** Cells are plated in a multi-well plate and incubated.
- **Compound Addition:** Varying concentrations of **Tegileridine** or a reference agonist are added to the wells.
- **Incubation:** The plate is incubated to allow for receptor activation and β-arrestin 2 recruitment.
- **Detection:** A detection reagent containing the substrate for β-galactosidase is added. The complementation of the ProLink™ and EA tags upon β-arrestin 2 recruitment forms a functional β-galactosidase enzyme, which hydrolyzes the substrate to produce a chemiluminescent signal.
- **Signal Measurement:** The chemiluminescent signal is read using a plate reader.

- Data Analysis: The data are analyzed to determine the EC₅₀ and E_{max} for β -arrestin 2 recruitment.

Signaling Pathway and Experimental Workflow Diagrams

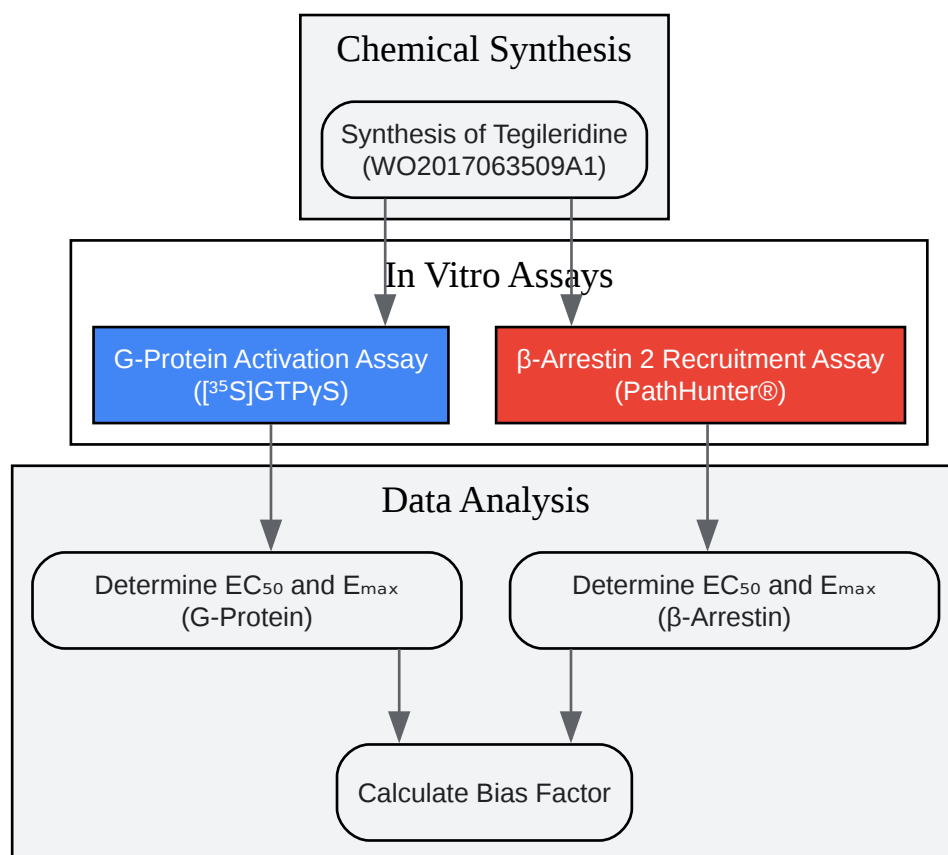
Tegileridine's Biased Signaling at the μ -Opioid Receptor



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Caption: Biased agonism of **Tegileridine** at the μ -opioid receptor.

Experimental Workflow for In Vitro Characterization



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Caption: Workflow for the synthesis and in vitro characterization of **Tegileridine**.

Conclusion

Tegileridine is a promising new analgesic that exemplifies the potential of biased agonism in drug design. By selectively activating the G-protein pathway over the β-arrestin-2 pathway at the μ-opioid receptor, it aims to provide effective pain relief with a more favorable side-effect profile compared to traditional opioids. This technical guide has provided an overview of its discovery, a reference to its chemical synthesis, and a framework for its in vitro pharmacological characterization. Further research and publication of detailed quantitative data will be crucial for a complete understanding of **Tegileridine**'s pharmacological profile and its full clinical potential.

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